molecular formula C8H5F3N2OS B3296105 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 891670-10-3

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B3296105
CAS No.: 891670-10-3
M. Wt: 234.20 g/mol
InChI Key: LXMSLWLATJELTC-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 891670-10-3) is a valuable chemical intermediate in medicinal chemistry and antimicrobial research. This compound, with the molecular formula C8H5F3N2OS and a molecular weight of 234.20 g/mol, belongs to the imidazo[2,1-b]thiazole scaffold, a family of heterocycles recognized for their diverse biological activities . Research into this chemical space is particularly focused on addressing the global health challenge of tuberculosis (TB). Compounds based on the imidazo[2,1-b]thiazole core, specifically the 5-carboxamide derivatives, have emerged as a promising class of anti-tuberculosis agents . These agents exhibit potent in vitro activity against Mycobacterium tuberculosis by targeting QcrB, a subunit of the essential cytochrome bcc-aa3 supercomplex in the bacterial electron transport chain . Inhibition of this target disrupts energy generation, which is critical for bacterial survival, making this scaffold attractive for developing novel therapeutics, especially against drug-resistant strains . The aldehyde functional group of this compound makes it a versatile building block for further synthetic exploration, such as serving as a precursor to carboxamide derivatives via oxidation or other transformations . Researchers are advised to store the product sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c1-4-3-15-7-12-6(8(9,10)11)5(2-14)13(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSLWLATJELTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858612
Record name 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

891670-10-3
Record name 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the cyclization of appropriate precursors, such as 2-aminothiazoles, with α-haloketones under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Unfortunately, the available search results do not offer comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde." However, the search results do provide some relevant information regarding the compound and related substances:

Information on this compound

  • PubChem Record: PubChem identifies the compound with CID 72183121 and provides its structure, molecular formula (C8H5F3N2OS), molecular weight (234.20 g/mol), and other identifiers, including CAS number 891670-10-3 .
  • Names and Identifiers: The compound is also known as 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .
  • Computed Properties: PubChem provides computed properties such as XLogP3-AA (3), hydrogen bond donor count (0), hydrogen bond acceptor count (6), topological polar surface area (62.6 Ų), and complexity (273) .
  • Chemical Vendors: The PubChem entry lists chemical vendors for the compound .
  • Chemscene: Mentions the compound with CAS No. 891670-10-3 and molecular formula C8H5F3N2OS .

Related Compounds and Research

  • Imidazo[2,1-b]thiazoles: A patent discusses derivatives of imidazo[2,1-b]thiazoles and their use as pharmaceuticals .
  • 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid: Another similar compound with PubChem CID 72183122 and molecular formula C8H5F3N2O2S is listed in PubChem .
  • 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide: A related compound with PubChem CID 72183217 and molecular weight of 249.22 g/mol is also listed .
  • Intracellular Evaluation: states that imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents that have shown potent activity in vitro and target QcrB .
  • Selenylation: Describes a urea hydrogen peroxide-mediated sustainable protocol for the synthesis of selenylated imidazo[2,1-b]thiazole .

Mechanism of Action

The mechanism by which 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to desired biological or chemical outcomes. The exact pathways and molecular targets can vary depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde with key analogs:

Compound Name Substituents Molecular Formula Average Mass (g/mol) Key Features
This compound 3-CH₃, 6-CF₃, 5-CHO C₈H₅F₃N₂OS 234.007 High lipophilicity (CF₃), reactive aldehyde
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde 6-CH₃, 5-CHO C₇H₆N₂OS 166.198 Simpler structure; lacks CF₃, lower molecular weight
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde 6-(4-BrC₆H₄), 5-CHO C₁₂H₈BrN₂OS 323.18 Bromophenyl group enhances aromatic interactions; higher mass
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde 6-(4-FC₆H₄), 5-CHO C₁₂H₈FN₂OS 262.27 Fluorine increases electronegativity; potential for improved bioavailability
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid 3-CH₃, 6-CF₃, 5-COOH C₈H₅F₃N₂O₂S 250.20 Carboxylic acid replaces aldehyde; increased polarity, potential for salt formation
CITCO ([6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime]) 6-(4-ClC₆H₄), 5-oxime ether with 3,4-Cl₂C₆H₃CH₂ C₁₉H₁₃Cl₃N₂OS 438.75 Known CAR agonist; oxime moiety critical for receptor binding

Functional Group Impact

  • Trifluoromethyl (CF₃) : Present in the target compound and its carboxylic acid analog, CF₃ enhances metabolic stability and hydrophobic interactions, making it favorable for crossing biological membranes .
  • Aldehyde (CHO) : Provides a reactive site for forming Schiff bases or oximes (e.g., CITCO), enabling conjugation with amines or hydroxylamines .
  • Carboxylic Acid (COOH) : Increases solubility in polar solvents and enables ionic interactions, contrasting with the aldehyde’s reactivity .

Biological Activity

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b]thiazole family, characterized by a fused imidazole and thiazole ring structure. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown inhibition against the Dihydrofolate reductase (DHFR) enzyme, which is crucial in various bacterial infections and certain cancers. The IC50 values for these compounds indicate potent inhibitory effects on DHFR, suggesting their potential as antimicrobial agents .

Anticancer Properties

The anticancer efficacy of imidazo[2,1-b]thiazole derivatives has been widely studied. In vitro tests have shown that these compounds can induce cytotoxic effects in various cancer cell lines. For example, some derivatives have demonstrated IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine leukemia cells . The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis.

1. Inhibition of DHFR

A study evaluated a series of 3-methyl-imidazo[2,1-b]thiazole derivatives for their ability to inhibit DHFR. Compounds were synthesized and tested for their inhibitory profiles, with some exhibiting IC50 values as low as 0.1 µM, indicating strong potential for treating bacterial infections and certain cancers .

2. Antiproliferative Activity

Another investigation focused on the antiproliferative effects of imidazo[2,1-b]thiazole derivatives against pancreatic ductal adenocarcinoma cells. The results indicated that specific compounds could significantly reduce cell viability with GI50 values ranging from 1.4 to 4.2 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting DHFR interfere with folate metabolism in pathogens and cancer cells.
  • Cell Cycle Disruption : Induction of apoptosis through mitochondrial pathways has been observed in cancer cell lines treated with these compounds.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.

Research Findings Summary Table

Activity Target IC50/Effect Reference
AntimicrobialDHFR~0.1 µM
AnticancerHeLa Cells1.4 - 4.2 µM
CytotoxicityMurine leukemia cellsSubmicromolar range

Q & A

What are the most reliable synthetic routes for 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, and how do reaction conditions affect yields?

Level: Basic
Answer:
The compound can be synthesized via one-pot methods using imidazole-2-thiones, isocyanides, and azodicarboxylates (e.g., DEAD) as catalysts. Microwave irradiation significantly improves efficiency, reducing reaction times to 10–15 minutes with high yields (65–67%), compared to conventional heating, which requires 15+ hours and results in lower yields . Key variables include solvent choice (THF or ethanol), temperature control, and purification via chromatography. Optimizing these parameters minimizes side products and enhances scalability.

How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in imidazo[2,1-b]thiazole derivatives?

Level: Basic
Answer:

  • ¹H NMR : Identifies substituent positions via chemical shifts. For example, the trifluoromethyl group (-CF₃) deshields adjacent protons, appearing as distinct singlets in δ 7.5–8.5 ppm .
  • ¹³C NMR : Confirms carbonyl (C=O) and heterocyclic carbons, with aldehydes typically at δ 190–200 ppm.
  • IR : Detects aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
    Combined, these techniques validate regiochemistry and functional group integrity.

What advanced strategies address low yields in cross-coupling reactions involving this compound?

Level: Advanced
Answer:
Palladium-catalyzed amination under microwave irradiation enhances regioselectivity at the C-5 position. Using Buchwald-Hartwig conditions (Pd(OAc)₂, XPhos ligand) with aryl amines achieves >80% yields. Solvent choice (DMF or acetonitrile) and temperature (80–100°C) are critical for suppressing bromine displacement side reactions . For sterically hindered amines, adding Cs₂CO₃ as a base improves coupling efficiency.

How does this compound interact with nuclear receptors like CAR, and what assays validate this?

Level: Advanced
Answer:
The compound’s aldehyde moiety enables oxime derivatization (e.g., CITCO), a selective CAR agonist. In vitro assays include:

  • FRET assays : Measure CAR activation (EC₅₀ ~49 nM) with 50-fold selectivity over PXR .
  • Primary hepatocyte models : Quantify CYP2B6 induction via qPCR, confirming receptor engagement .
    Contradictory data at high concentrations (>10 µM) may arise from receptor downregulation, necessitating dose-response validation .

What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Level: Advanced
Answer:

  • DFT calculations : Model electrophilic susceptibility at the aldehyde carbon (LUMO maps).
  • Molecular docking : Screens interactions with biological targets (e.g., CAR ligand-binding domain) .
  • MD simulations : Assess stability of intermediates in polar solvents (e.g., DMSO). These methods guide rational design of derivatives with improved binding or synthetic accessibility.

How can researchers resolve contradictions in antitubercular activity data for imidazo[2,1-b]thiazole derivatives?

Level: Advanced
Answer:
Discrepancies may arise from strain-specific responses (e.g., M. tuberculosis H37Rv vs. clinical isolates). Methodological fixes:

  • Standardized MIC assays : Use Middlebrook 7H9 broth with OADC enrichment for consistent bacterial growth .
  • Metabolomic profiling : Identify off-target effects (e.g., lipid biosynthesis inhibition) via LC-MS .
  • SAR studies : Modify the trifluoromethyl group to enhance membrane permeability .

What are the stability challenges for this compound under storage, and how are they mitigated?

Level: Basic
Answer:
The aldehyde group is prone to oxidation and humidity-driven degradation. Stabilization strategies:

  • Storage : Argon-atmosphere vials at -20°C in anhydrous DMSO.
  • Lyophilization : Preserve crystalline forms with <5% water content .
  • Stabilizing agents : Add 1% BHT to prevent radical-mediated oxidation. Monitor purity via HPLC (C18 columns, acetonitrile/water gradient) .

How is the compound utilized in materials science, such as iridium complex synthesis?

Level: Advanced
Answer:
As a primary ligand, it coordinates with Ir(III) to form phosphorescent complexes. Key steps:

  • Ligand synthesis : React thiourea, acetone, and α-bromoacetophenone under reflux .
  • Complexation : Combine with IrCl₃·nH₂O and ancillary ligands (e.g., picolinate) in ethylene glycol at 150°C.
    Applications include OLED emitters, with emission tuned via trifluoromethyl electron-withdrawing effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde
Reactant of Route 2
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3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

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